molecular formula C20H18O5 B1258660 Citflavanone

Citflavanone

Cat. No. B1258660
M. Wt: 338.4 g/mol
InChI Key: JTJIFFUHXHGAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citflavanone is an extended flavonoid.
Citflavanone is a natural product found in Citrus, Citrus tamurana, and other organisms with data available.

Scientific Research Applications

Identification and Characterization

A new flavonoid named citflavanone, along with other prenylated phenol derivatives, was isolated from various Citrus plants, including Citrus natsudaidai, C. medica, and C. sinensis. The structure of citflavanone was determined through the prenylation of naringenin, contributing significantly to the understanding of flavonoid chemistry in Citrus species (Ito et al., 1988).

Pharmacological Properties

Another study on Citrus sinensis var. brasiliensis and C. nobilis var. sunki discovered a new chalcone, citrunobin, along with citflavanone. These compounds, particularly citflavanone, have been studied for their absolute configurations, contributing to the pharmacological knowledge of these citrus-derived compounds (Tian‐Shung, 1989).

Anti-inflammatory and Immunomodulatory Activities

Citflavanone was also studied in the context of anti-inflammatory and immunomodulatory properties. An investigation into the ethanol extract of Chrysanthemum indicum Linné, which contains flavonoids including citflavanone, revealed significant anti-inflammatory, humoral and cellular immunomodulatory, and mononuclear phagocytic activities (Cheng et al., 2005).

Potential in Hepatic Fibrosis Treatment

Research on the roots of Phyllodium pulchellum identified citflavanone as one of the bioactive constituents against hepatic fibrosis. This suggests a potential role for citflavanone in the treatment of liver diseases, particularly in inhibiting the proliferation of activated HSC-T6 cells in vitro (Wang et al., 2014).

properties

Product Name

Citflavanone

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C20H18O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-8,10,16,21,23H,9H2,1-2H3

InChI Key

JTJIFFUHXHGAOQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=C(C=C4)O)O)C

synonyms

citflavanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Citflavanone
Reactant of Route 2
Reactant of Route 2
Citflavanone
Reactant of Route 3
Citflavanone
Reactant of Route 4
Citflavanone
Reactant of Route 5
Citflavanone
Reactant of Route 6
Citflavanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.